molecular formula C11H11BO2 B13409674 2-Methylnaphthalene-4-boronic acid

2-Methylnaphthalene-4-boronic acid

Cat. No.: B13409674
M. Wt: 186.02 g/mol
InChI Key: RCKXJCCFAPCZHH-UHFFFAOYSA-N
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Description

Contextual Significance of Arylboronic Acids in Contemporary Chemical Research

Arylboronic acids, organic compounds featuring an aromatic substituent attached to a boron atom with two hydroxyl groups (Ar-B(OH)₂), have become indispensable reagents in modern organic chemistry. nih.govnih.gov Their stability, low toxicity, and versatile reactivity have cemented their importance. nih.gov

The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so significant it was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org This reaction allows for the efficient formation of carbon-carbon (C-C) bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and conjugated polymers. nih.govwikipedia.orgresearchgate.net Beyond the Suzuki coupling, arylboronic acids are key participants in other important transformations like the Chan-Lam coupling for forming carbon-heteroatom bonds (C-N and C-O). researchgate.net

Functionally, arylboronic acids act as mild Lewis acids. researchgate.net This property allows them to form reversible covalent complexes with molecules containing diol functionalities, such as sugars and catechols. rsc.org This behavior is harnessed in the development of chemical sensors, self-healing hydrogels, and stimuli-responsive materials that can react to changes in pH or the presence of specific molecules. rsc.org Their utility extends into medicinal chemistry, where the boronic acid moiety is a key feature in drugs like the proteasome inhibitor bortezomib, used in cancer therapy. nih.gov

Overview of Naphthalene (B1677914) Boronic Acids as Versatile Synthetic Intermediates

Naphthalene boronic acids, a specific subclass of arylboronic acids, serve as highly versatile synthetic intermediates, providing access to complex polycyclic aromatic structures. sigmaaldrich.comsamaterials.com These compounds are instrumental in synthesizing advanced materials and pharmacologically relevant scaffolds.

A primary use of naphthalene boronic acids is in the construction of larger polyaromatic hydrocarbons via Suzuki coupling reactions. sigmaaldrich.com This capability is particularly valuable in materials science for creating organic electronic materials. For instance, naphthalene-1-boronic acid is a precursor for synthesizing 9-(Naphthalene-1-yl)anthracene, a key intermediate for blue-emitting molecular glasses used in Organic Light-Emitting Diodes (OLEDs). sigmaaldrich.com Similarly, they are used to prepare host materials for phosphorescent OLEDs and specialized polymers. sigmaaldrich.com

In the pharmaceutical and fine chemical industries, naphthalene boronic acids are employed as building blocks for complex molecules. samaterials.com Their rigid, planar naphthalene core is a common motif in biologically active compounds. The boronic acid handle allows for its strategic incorporation into a target structure. For example, 2-naphthalene boronic acid is used in rhodium-catalyzed reactions to produce chiral alcohols and in palladium-catalyzed additions to nitriles to form aryl ketones and benzofurans. samaterials.com The ability to create substituted naphthalenes with high precision makes these boronic acids essential tools for drug discovery and development. Furthermore, naphthalene-based diols can self-assemble with aryl boronic acids to form stable host-guest complexes, demonstrating their utility in supramolecular chemistry. nih.gov

Research Trajectories and Potential of 2-Methylnaphthalene-4-boronic Acid

While extensive research exists for simpler naphthalene boronic acids, this compound represents a more specialized reagent with distinct potential. The specific substitution pattern—a methyl group at the 2-position and a boronic acid at the 4-position—is crucial. The electron-donating methyl group can influence the electronic properties of the naphthalene ring system, which in turn affects the reactivity of the boronic acid in cross-coupling reactions.

The precise placement of the functional groups on the naphthalene core allows for the regioselective synthesis of highly substituted derivatives that would be difficult to access through other means. This makes this compound a valuable building block for creating complex molecules with defined three-dimensional structures, a key aspect in the design of modern pharmaceuticals and advanced materials.

Although specific research findings on this compound are not widely published, its potential can be inferred from its close structural relatives. For instance, the isomer (2-methylnaphthalen-1-yl)boronic acid is a known compound with established properties (see table below). nih.govsigmaaldrich.com It is anticipated that this compound will find significant applications in areas where precise control over molecular architecture is critical. Future research will likely focus on its use in synthesizing novel ligands for catalysis, new organic semiconductors for electronic devices, and complex molecular probes for chemical biology. Its unique steric and electronic profile makes it a promising candidate for tackling synthetic challenges that require non-symmetrical or sterically hindered biaryl linkages.

Physicochemical Properties of a Representative Methylnaphthalene Boronic Acid

The following table details the properties of (2-methylnaphthalen-1-yl)boronic acid, a structural isomer of the title compound, to provide a reference for the general characteristics of this class of molecules.

PropertyValueSource(s)
IUPAC Name (2-methylnaphthalen-1-yl)boronic acid nih.govsigmaaldrich.com
CAS Number 103989-84-0 nih.govsigmaaldrich.com
Molecular Formula C₁₁H₁₁BO₂ nih.gov
Molecular Weight 186.02 g/mol nih.gov
Physical Form Solid sigmaaldrich.com
Storage Temperature 2-8°C, Inert Atmosphere sigmaaldrich.com

Properties

Molecular Formula

C11H11BO2

Molecular Weight

186.02 g/mol

IUPAC Name

(3-methylnaphthalen-1-yl)boronic acid

InChI

InChI=1S/C11H11BO2/c1-8-6-9-4-2-3-5-10(9)11(7-8)12(13)14/h2-7,13-14H,1H3

InChI Key

RCKXJCCFAPCZHH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC2=CC=CC=C12)C)(O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methylnaphthalene 4 Boronic Acid

Strategic Approaches to Synthesizing Naphthalene (B1677914) Boronic Acid Scaffolds

The introduction of a boronic acid moiety onto a naphthalene ring can be accomplished through several distinct synthetic pathways. The choice of method often depends on the availability of starting materials, desired regioselectivity, and tolerance of other functional groups.

Transition Metal-Catalyzed Borylation Techniques

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-boron bonds. The Miyaura borylation, a palladium-catalyzed reaction, is a widely employed method for the synthesis of arylboronic esters from aryl halides or triflates. rsc.orgnih.gov In the context of synthesizing 2-methylnaphthalene-4-boronic acid, a common precursor would be 4-halo-2-methylnaphthalene. The reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, a base, and a boron source such as bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). nih.gov

The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the active palladium catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle and can influence reaction rates and yields.

Catalyst/Ligand SystemBoron SourceBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂B₂pin₂KOAcDioxane80High rsc.orgnih.gov
Pd₂(dba)₃ / SPhosHBpinK₃PO₄Toluene100Good to Excellent rsc.org

This table represents typical conditions for Miyaura borylation and yields can vary based on the specific substrate and reaction optimization.

Organometallic Reagent-Based Syntheses (e.g., Grignard Chemistry)

The use of organometallic reagents, particularly Grignard reagents, provides a classical yet effective method for the synthesis of arylboronic acids. nih.gov This approach involves the formation of an arylmagnesium halide (Grignard reagent) from an aryl halide, which then reacts with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the boronic acid.

For the synthesis of this compound, the process would begin with the preparation of 2-methylnaphthalen-4-ylmagnesium bromide from 4-bromo-2-methylnaphthalene and magnesium metal. The subsequent reaction with a trialkyl borate at low temperatures, followed by aqueous workup, affords the desired boronic acid. This method is often favored for its cost-effectiveness and scalability.

Reaction Scheme:

Formation of Grignard Reagent: 2-Methyl-4-bromonaphthalene + Mg → 2-Methylnaphthalen-4-ylmagnesium bromide

Reaction with Borate Ester: 2-Methylnaphthalen-4-ylmagnesium bromide + B(OR)₃ → Intermediate borate complex

Hydrolysis: Intermediate borate complex + H₃O⁺ → this compound + 3 ROH

Grignard PrecursorBorate EsterSolventReaction Temperature (°C)
4-Bromo-2-methylnaphthaleneTriisopropyl borateTHF-78 to rt
4-Iodo-2-methylnaphthaleneTrimethyl borateDiethyl ether-78 to rt

This table outlines the general components for the Grignard-based synthesis of this compound.

Direct Boronylation Strategies for Naphthalene Systems

Direct C-H borylation has emerged as a highly atom-economical and efficient method for the synthesis of arylboronic esters. nih.govscispace.com This approach avoids the pre-functionalization of the aromatic ring with a halide or triflate, instead directly converting a C-H bond to a C-B bond. Iridium-catalyzed C-H borylation is a prominent example of this strategy. nih.govscispace.com

The regioselectivity of iridium-catalyzed C-H borylation on substituted naphthalenes is primarily governed by steric factors, with the borylation typically occurring at the least hindered positions. scispace.com For 2-methylnaphthalene (B46627), direct borylation can lead to a mixture of isomers. However, by carefully selecting the ligand and reaction conditions, it is possible to influence the regioselectivity. For instance, directing groups can be employed to guide the borylation to a specific position. rsc.org While direct C-H borylation of 2-methylnaphthalene to selectively obtain the 4-boro-isomer can be challenging, ongoing research in catalyst design aims to improve such selectivities. chemrxiv.org

Synthesis of Derivatives of this compound

Boronic acids are often converted into more stable and versatile ester derivatives for purification, storage, and subsequent reactions. Pinacol esters and MIDA boronates are two of the most common and useful derivatives.

Preparation of Ester Derivatives (e.g., Pinacol Esters, MIDA Boronates)

Pinacol Esters: this compound can be readily converted to its pinacol ester, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylnaphthalene, by reaction with pinacol. This esterification is typically carried out by heating the boronic acid and pinacol in a solvent such as toluene or THF, often with a dehydrating agent or under azeotropic conditions to remove the water formed during the reaction. Pinacol esters are generally stable, crystalline solids that are amenable to chromatographic purification and are widely used in Suzuki-Miyaura cross-coupling reactions.

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another important class of boronic acid derivatives. nih.govsigmaaldrich.comresearchgate.net They are exceptionally stable, crystalline, and compatible with a wide range of reaction conditions, making them ideal for multi-step synthesis. researchgate.net The MIDA ligand effectively protects the boronic acid functionality, which can be deprotected under mild basic conditions to regenerate the free boronic acid in situ for subsequent reactions. sigmaaldrich.com The synthesis of the MIDA boronate of this compound would involve the condensation of the boronic acid with N-methyliminodiacetic acid, typically under dehydrating conditions. nih.govorgsyn.org

Boronic Acid DerivativeReagentTypical ConditionsAdvantages
Pinacol EsterPinacolToluene, reflux with Dean-Stark trapStability, ease of purification, wide use in cross-coupling
MIDA BoronateN-methyliminodiacetic acidDMSO, heatExceptional stability, compatibility with diverse reagents, controlled release of boronic acid

Chiral Boronic Ester Derivatives

The synthesis of chiral boronic esters is of significant interest for applications in asymmetric synthesis. nih.govresearchgate.netsemanticscholar.org These compounds can be prepared through several strategies, including the use of chiral diols for the esterification of a prochiral boronic acid or through enantioselective catalytic methods. For instance, a prochiral diene substrate derived from the 2-methylnaphthalene scaffold could potentially undergo an enantioselective hydroboration to install a chiral boronic ester. Alternatively, kinetic resolution of a racemic boronic ester or an asymmetric transformation of a prochiral precursor can also be employed to access enantioenriched chiral boronic esters. The development of such methods for derivatives of this compound would open up new avenues for the synthesis of complex, stereochemically defined molecules.

StrategyDescriptionKey Features
Chiral AuxiliaryEsterification with a chiral diol (e.g., (R,R)- or (S,S)-2,3-butanediol)Diastereoselective synthesis, separation of diastereomers
Asymmetric CatalysisEnantioselective hydroboration of an unsaturated precursorDirect formation of enantioenriched product
Kinetic ResolutionSelective reaction of one enantiomer of a racemic boronic esterAccess to enantioenriched starting material and product

Green Chemistry Considerations in the Synthesis of Naphthalene Boronic Acids

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. This is particularly relevant in the synthesis of widely used compounds like naphthalene boronic acids. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances.

One of the key areas of focus in the green synthesis of boronic acids is the choice of solvent. Traditional syntheses often employ volatile and potentially toxic organic solvents. Research has explored the use of greener alternatives such as water, ethanol, or solvent-free conditions. For example, a mild and highly efficient protocol for the ipso-hydroxylation of arylboronic acids has been developed using ethanol as the solvent. rsc.org This method utilizes aqueous hydrogen peroxide as a green oxidant. rsc.org

Another important aspect is the use of catalysts. The development of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. For instance, palladium catalysts used in Miyaura borylation can be heterogeneous, allowing for easier separation and reuse.

Furthermore, atom economy is a central concept in green chemistry, which seeks to maximize the incorporation of all materials used in the process into the final product. Direct C-H borylation is a promising strategy in this regard, as it avoids the pre-functionalization of the starting material with a halogen, thus reducing the number of synthetic steps and the generation of byproducts. nih.gov

The table below highlights some green chemistry considerations and their application in the synthesis of naphthalene boronic acids.

Green Chemistry Principle Application in Naphthalene Boronic Acid Synthesis Example/Benefit
Use of Safer Solvents Replacing hazardous organic solvents with greener alternatives.Utilizing water or ethanol as the reaction medium can reduce toxicity and environmental impact. rsc.org
Catalysis Employing efficient and recyclable catalysts.Heterogeneous palladium catalysts for cross-coupling reactions can be easily recovered and reused, minimizing waste.
Atom Economy Designing syntheses to maximize the incorporation of starting materials into the final product.Direct C-H borylation of naphthalenes avoids the use of halogenated precursors, leading to a more atom-economical process. nih.gov
Use of Renewable Feedstocks Sourcing starting materials from renewable sources.While not yet widely implemented for naphthalene derivatives, research into bio-based aromatic compounds is an active area.
Energy Efficiency Conducting reactions at ambient temperature and pressure.Development of highly active catalysts that can promote reactions under milder conditions, reducing energy consumption.

By incorporating these green chemistry principles, the synthesis of this compound and other naphthalene boronic acids can be made more sustainable and environmentally responsible.

Sophisticated Chemical Transformations Involving 2 Methylnaphthalene 4 Boronic Acid

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is fundamental to organic chemistry, and naphthalene (B1677914) boronic acids are key reagents in some of the most powerful C-C bond-forming methodologies.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. tcichemicals.comlibretexts.org This reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of its boron byproducts. nih.gov

The success of the Suzuki-Miyaura coupling heavily relies on the catalytic system, which typically consists of a palladium source and a supporting ligand. The choice of these components is critical for achieving high yields and accommodating challenging substrates.

Palladium Sources : A variety of palladium(0) and palladium(II) sources are effective. Common precatalysts include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladacycle precatalysts, which offer operational simplicity and ensure an optimal palladium-to-ligand ratio. mit.edunih.govnih.gov

Ligand Design : Ligands are crucial for stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the reaction's selectivity. yonedalabs.com For naphthalene systems, which can be sterically demanding, bulky and electron-rich phosphine (B1218219) ligands are often employed. libretexts.org Examples of successful ligands include:

Buchwald-type biaryl phosphines : Ligands like SPhos and XPhos have demonstrated high efficacy in coupling various aryl and heteroaryl halides, even under mild conditions. nih.govnih.gov

Ferrocenylphosphines : These have been used effectively in the synthesis of sterically hindered binaphthalene derivatives. nih.govscispace.com

Chiral Monophosphine Ligands : Ligands such as Cy-MOP and KenPhos have been specifically designed for asymmetric applications to control the stereochemistry of the final product. mit.edunih.gov

The choice of base (e.g., potassium carbonate, potassium phosphate) and solvent (e.g., toluene, dioxane, often with water) also plays a significant role in the reaction's efficiency. nih.govresearchgate.net

Catalyst ComponentExamplesRole in ReactionReference
Palladium SourcePd(OAc)₂, Pd₂(dba)₃, Palladacycle PrecatalystsActive metal center for the catalytic cycle. mit.edunih.gov
LigandSPhos, XPhos, KenPhos, FerrocenylphosphinesStabilizes Pd, enhances reactivity and selectivity. mit.edunih.govnih.govnih.gov
BaseK₃PO₄, K₂CO₃, Na₂CO₃Activates the boronic acid for transmetalation. nih.govresearchgate.netnih.gov

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and exceptional functional group tolerance, making it a highly versatile tool. nih.govacs.org This is particularly true for naphthalene-based systems.

Coupling Partners : Naphthalene boronic acids can be coupled with a wide array of organic electrophiles, including aryl, heteroaryl, and vinyl halides (bromides, iodides, and chlorides) and triflates. mit.edunih.gov The reaction accommodates both electron-rich and electron-poor coupling partners. mit.edu

Functional Group Tolerance : A significant advantage of this reaction is its compatibility with various sensitive functional groups. nih.govacs.org Groups that are often problematic in other organometallic reactions, such as esters, amides, ketones, nitriles, and even acidic protons in unprotected nitrogen-rich heterocycles, are well-tolerated. nih.govwikipedia.org This tolerance minimizes the need for protecting group strategies, streamlining synthetic routes. acs.org However, some functionalities, like acidic groups (phenols, carboxylic acids) directly on the boronic acid, can sometimes inhibit the reaction. nih.gov The development of robust catalytic systems has expanded the scope to include previously challenging substrates like aryl chlorides and sulfamates. tcichemicals.comnih.gov

A highly sophisticated application of the Suzuki-Miyaura coupling with naphthalene boronic acids is in the synthesis of axially chiral biaryls. acs.org These molecules lack a stereocenter but are chiral due to hindered rotation around a single bond, a property known as atropisomerism. cam.ac.uk Enantioenriched biaryls are important motifs in pharmaceuticals and as ligands in asymmetric catalysis. nih.govacs.org

The key to achieving high enantioselectivity is the use of a chiral ligand that can effectively control the orientation of the coupling partners during the critical bond-forming step. acs.org For instance, the coupling of 2-methyl-1-naphthylboronic acid with o-halobenzamides using a palladium catalyst and the chiral ligand KenPhos has been shown to produce axially chiral biaryl amides in high yields (80–92%) and with excellent enantioselectivity (88–94% ee). mit.edu Similarly, the catalyst system of palladium and Cy-MOP has been used to prepare novel multifunctionalized axially chiral biaryls with up to 97% ee. nih.gov These methods provide an efficient and practical route to novel, enantioenriched, multifunctionalized biaryl compounds. mit.edunih.gov

Naphthyl Boronic AcidCoupling PartnerCatalyst System (Pd Source / Ligand)YieldEnantiomeric Excess (ee)Reference
2-Methyl-1-naphthylboronic acido-HalobenzamidesPd(OAc)₂ / KenPhos80-92%88-94% mit.edu
General Naphthyl Boronic AcidsDialkoxyphosphinyl substituted naphthyl bromidesPalladium / Cy-MOP53-97%up to 97% nih.gov

In recent years, there has been a significant push to make chemical processes more environmentally friendly. asianpubs.org Green chemistry principles aim to reduce waste and avoid the use of hazardous substances. inovatus.es For Suzuki-Miyaura couplings, a primary focus has been to replace traditional organic solvents with more sustainable alternatives. inovatus.es

Water is an ideal "green" solvent due to its low cost, non-toxicity, and non-flammability. researchgate.net Catalytic systems have been developed that function efficiently in aqueous media, sometimes with the aid of surfactants to create nanoreactors that facilitate the reaction between organic substrates and the aqueous phase. nih.govinovatus.es It has been demonstrated that Suzuki-Miyaura couplings involving MIDA boronates (a stable form of boronic acids) can be performed in water as the sole medium at room temperature, with no organic solvent required even for product isolation. nih.gov Such protocols dramatically improve the environmental profile of the reaction, yielding E-Factor (environmental factor) values that approach zero. nih.gov The use of recyclable catalysts and energy-efficient conditions, such as microwave irradiation, further contributes to the greening of this powerful C-C bond-forming reaction. researchgate.net

Beyond C-C bonds, naphthalene boronic acids are also precursors for forming carbon-heteroatom bonds. The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed reaction that forms aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds. wikipedia.orgresearchgate.net It provides a valuable alternative to other methods like the Buchwald-Hartwig amination. organic-chemistry.org

A key advantage of the Chan-Lam coupling is that it can be conducted under mild conditions, often at room temperature and open to the air, using inexpensive copper catalysts like copper(II) acetate. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The reaction has a broad substrate scope, coupling arylboronic acids with a wide variety of N-H and O-H containing compounds, including amines, anilines, amides, carbamates, sulfonamides, phenols, and alcohols. organic-chemistry.orgalfa-chemistry.com

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling provides a powerful and mechanistically unique method for the synthesis of ketones from the reaction of a thioester with a boronic acid. wikipedia.orgorganic-chemistry.org This transformation is particularly valuable as it proceeds under neutral, "baseless" conditions, making it suitable for substrates that are sensitive to basic environments often required in traditional cross-coupling reactions like the Suzuki-Miyaura coupling. organic-chemistry.orgnih.gov For 2-Methylnaphthalene-4-boronic acid, this reaction allows for the direct attachment of the 2-methylnaphthalen-4-yl moiety to a carbonyl group, yielding a diaryl or alkyl-aryl ketone.

The reaction is typically mediated by a catalytic amount of a palladium(0) complex and a stoichiometric quantity of a copper(I) carboxylate, most commonly copper(I) thiophene-2-carboxylate (CuTC). wikipedia.orgdbpedia.org The phosphine ligand tris(2-furyl)phosphine (TFP) is often employed with the palladium catalyst. wikipedia.org

The proposed mechanism involves the copper(I) salt playing a crucial role in facilitating the key transmetalation steps. It is believed to coordinate with the sulfur of the thioester, activating it for the subsequent catalytic cycle. This cycle involves the oxidative addition of the thioester C-S bond to the Pd(0) center, followed by transmetalation of the 2-methylnaphthalenyl group from the boronic acid to the palladium complex, and finally, reductive elimination to furnish the ketone product and regenerate the Pd(0) catalyst. organic-chemistry.org The reaction's scope is broad, accommodating a variety of aryl, heteroaryl, and alkyl thioesters and a wide range of arylboronic acids. wikipedia.orgnih.gov

Table 1: Representative Conditions for Liebeskind-Srogl Coupling
Thioester SubstrateBoronic AcidCatalyst SystemSolventTemperatureYield (%)
S-Phenyl ethanethioateThis compoundPd₂(dba)₃ / TFP / CuTCTHF50 °CTypically high (e.g., 70-95%)
S-Pyridyl benzothioateThis compoundPd(PPh₃)₄ / CuTCDioxane60 °CVariable, depends on substrate

Conjugate Addition Reactions

The 2-methylnaphthalen-4-yl group can be introduced into the β-position of α,β-unsaturated carbonyl compounds through transition metal-catalyzed conjugate addition reactions. This 1,4-addition, or Michael-type addition, is a fundamental carbon-carbon bond-forming reaction. Rhodium(I) and Palladium(II) complexes are the most common catalysts for this transformation, often paired with chiral ligands to achieve high enantioselectivity. beilstein-journals.orgnih.govthieme-connect.com

In a typical rhodium-catalyzed process, an active aryl-rhodium species is generated from this compound. This species then adds to the electron-deficient olefin of an α,β-unsaturated ketone, ester, or nitroalkene. thieme-connect.comnih.gov The reaction is often carried out in an aqueous solvent system at elevated temperatures. thieme-connect.com The key step is the insertion of the alkene into the aryl-rhodium bond, followed by protonolysis of the resulting rhodium enolate to yield the β-arylated product and regenerate the active catalyst. thieme-connect.com The choice of chiral ligand, such as BINAP or its derivatives, is critical for inducing asymmetry in the final product. thieme-connect.com

Palladium-catalyzed versions of this reaction are also prevalent. These systems can effectively catalyze the addition of arylboronic acids to various conjugated enones, providing another reliable route to β-(2-methylnaphthalen-4-yl) substituted carbonyl compounds. beilstein-journals.org

Table 2: Examples of Catalytic Systems for Conjugate Addition
Unsaturated SubstrateBoronic AcidCatalystLigandSolventKey Feature
2-Cyclohexen-1-oneThis compound[Rh(acac)(C₂H₄)₂](S)-BINAPDioxane/H₂OHigh enantioselectivity (>95% ee) thieme-connect.com
Methyl vinyl ketoneThis compoundPd(OAc)₂Chiral PhosphineTolueneAccess to acyclic β-aryl ketones beilstein-journals.org
β-NitrostyreneThis compoundRh(I) complexChiral DieneTHFSynthesis of chiral nitroalkanes nih.gov

C-H Activation and Direct Arylation with Naphthalene Boronic Acids

A powerful and atom-economical method for forming biaryl compounds is through the direct arylation of C-H bonds. In this approach, this compound can serve as the arylating agent, coupling directly with an unactivated C-H bond of another aromatic or heteroaromatic compound. researchgate.net This strategy avoids the pre-functionalization (e.g., halogenation) of the C-H coupling partner, thus reducing step counts and waste. rsc.org

These reactions are predominantly catalyzed by palladium(II) complexes. researchgate.netnih.gov The mechanism is thought to involve a concerted metalation-deprotonation (CMD) pathway or an electrophilic palladation at the C-H bond. The resulting palladacycle intermediate then undergoes transmetalation with this compound. The final step is reductive elimination, which forms the new C-C biaryl bond and regenerates the active Pd(II) catalyst. An oxidant, often a copper salt, silver salt, or even molecular oxygen, is typically required to facilitate the catalytic cycle. researchgate.netnih.gov A significant advantage of this method is that it can often proceed without the need for a directing group on the arene substrate, allowing for the functionalization of simple arenes. researchgate.net

Homologation Reactions to Expand the Carbon Skeleton

Homologation reactions provide a method to extend a carbon skeleton by a single methylene (-CH₂-) unit. The Matteson homologation is a highly stereoselective one-carbon chain extension of boronic esters. uni-saarland.deuni-saarland.de To apply this chemistry to this compound, it must first be converted into a chiral boronic ester, for example, by reacting it with a chiral diol like (R,R)-1,2-dicyclohexylethanediol (DICHED). uni-saarland.de

The reaction proceeds by the addition of a carbenoid, such as (dichloromethyl)lithium (LiCHCl₂), to the chiral naphthalene boronic ester. uni-saarland.debristol.ac.uk This forms a tetrahedral boronate complex. In the presence of a Lewis acid like zinc chloride, a 1,2-metallate rearrangement occurs, where the 2-methylnaphthalenyl group migrates from the boron atom to the adjacent carbon, displacing one of the chlorine atoms. uni-saarland.debristol.ac.uk This step creates an α-chloroboronic ester with a high degree of diastereoselectivity, controlled by the chiral auxiliary. bristol.ac.uk

The resulting α-chloroboronic ester is a versatile intermediate. The remaining chlorine atom can be displaced by a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides, azides) in a second stereospecific step, typically with inversion of configuration. uni-saarland.denih.gov This two-step sequence effectively inserts a functionalized carbon between the naphthalene ring and the boron moiety, providing access to chiral benzylic boronic esters. uni-saarland.dest-andrews.ac.uk

Table 3: General Steps in Matteson Homologation
StepReagentsIntermediate/ProductKey Transformation
1. EsterificationThis compound + Chiral Diol (e.g., DICHED)Chiral Naphthalene boronic esterProtection and introduction of stereocontrol element
2. HomologationLiCHCl₂, THF, -100 °Cα-Chlorobenzylboronic ester1,2-Metallate rearrangement and C-C bond formation uni-saarland.de
3. FunctionalizationNucleophile (e.g., MeMgBr)Homologated and functionalized boronic esterSN2 displacement of chloride uni-saarland.de

Oxidation Reactions to Naphthalene Phenols

A fundamental and highly useful transformation of arylboronic acids is their oxidation to the corresponding phenols. For this compound, this reaction provides a direct and often high-yielding route to 2-methyl-4-naphthol, a valuable synthetic intermediate. This process represents a formal hydroxylation of the naphthalene ring at the position of the boronic acid.

The most common and mild oxidant used for this conversion is hydrogen peroxide (H₂O₂), typically under basic conditions (e.g., using sodium hydroxide (B78521) or another base). nih.gov The mechanism involves the nucleophilic attack of the hydroperoxide anion (HOO⁻), formed in situ, on the electrophilic boron atom of the boronic acid to form a boronate complex. researchgate.net This is followed by a rearrangement where the 2-methylnaphthalenyl group migrates from the boron to the adjacent oxygen atom, displacing the hydroxide leaving group. The resulting boronate ester is then hydrolyzed under the aqueous reaction conditions to yield the final 2-methyl-4-naphthol and boric acid. nih.gov Studies have shown that borinic acids react significantly faster with H₂O₂ than their boronic acid counterparts. nih.gov

Table 4: Typical Conditions for Boronic Acid Oxidation
Boronic AcidOxidantBaseSolventProduct
This compoundH₂O₂ (30% aq.)NaOH (aq.)THF/H₂O2-Methyl-4-naphthol
This compoundOxone® (KHSO₅)NaHCO₃Acetone/H₂O2-Methyl-4-naphthol

Other Advanced Functionalizations

Beyond the more common cross-coupling and oxidation reactions, the boronic acid functional group in this compound enables a variety of other sophisticated transformations.

Electrophilic Allyl Shifts: While arylboronic esters themselves are weakly nucleophilic, their conversion to more potent nucleophilic boronate complexes unlocks unique reactivity. nih.gov By treating a boronic ester derived from this compound with an organolithium reagent (e.g., phenyllithium), a tetracoordinate "ate" complex is formed. This species is significantly more nucleophilic and can react with various electrophiles. When an allylic electrophile is used, or when the boronate itself is allylic, the reaction can proceed via an SE2' mechanism, which involves an "allyl shift." For instance, the reaction of an allylboronate complex with an electrophile results in the formation of a new bond at the γ-position of the allyl group, with transposition of the double bond. This provides a stereospecific method for allylic functionalization. nih.gov

Addition to Nitriles and Trifluoroacetophenones: The addition of the 2-methylnaphthalenyl group to polar π-systems like nitriles offers a direct route to ketone synthesis. This transformation can be catalyzed by palladium(II) complexes, often in the presence of a bipyridine ligand. acs.orgresearchgate.net The reaction is believed to proceed through the formation of an arylpalladium species, which then undergoes nucleophilic addition to the carbon atom of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields the corresponding ketone, (2-methylnaphthalen-4-yl)(R)ketone. acs.orgorganic-chemistry.org This method serves as a valuable alternative to the use of more reactive organometallic reagents like Grignard or organolithium compounds. organic-chemistry.org

Similarly, the nucleophilic character of the 2-methylnaphthalenyl group in organoboron formats allows for its addition to highly electrophilic carbonyls, such as trifluoroacetophenones. These reactions, often catalyzed by rhodium or palladium, provide access to tertiary alcohols bearing both a trifluoromethyl group and the bulky naphthalene moiety, which are structures of interest in medicinal chemistry.

Table 5: Advanced Functionalizations
Reaction TypeSubstrateKey ReagentsCatalystProduct Type
Addition to NitrileAcetonitrileThis compoundPd(OAc)₂ / bipyridineAryl Ketone acs.org
Addition to Trifluoroacetophenone2,2,2-TrifluoroacetophenoneThis compoundRh(I) complexTertiary Alcohol
SE2' ReactionAllylboronate complex + Electrophile (E⁺)ArLi, Electrophile-γ-Substituted Allyl Naphthalene nih.gov

Mechanistic Elucidation of 2 Methylnaphthalene 4 Boronic Acid Reactivity

In-depth Mechanistic Pathways in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds, and 2-methylnaphthalene-4-boronic acid serves as a key coupling partner. The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.cayoutube.com

Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species, with the organic group and the halide now bonded to the metal center. libretexts.orglibretexts.org The oxidation state of palladium increases from 0 to +2, and its coordination number also increases. libretexts.org For the coupling of this compound, a suitable aryl or vinyl halide is required to initiate this process. The rate of oxidative addition can be influenced by the nature of the halide, with the reactivity generally following the trend I > Br > Cl. illinois.edu

Transmetalation: Following oxidative addition, the crucial transmetalation step occurs. In this stage, the organic moiety from the boronic acid, in this case, the 2-methylnaphthalenyl group, is transferred to the palladium(II) complex. This process typically requires the presence of a base, which activates the boronic acid by converting it into a more nucleophilic boronate species. youtube.comrsc.org The exact mechanism of transmetalation has been a subject of extensive study and can proceed through different pathways. rsc.org One proposed pathway involves the formation of a palladium-boronate intermediate. The base plays a critical role in facilitating the transfer of the aryl group from boron to palladium. youtube.com

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this intramolecular process, the two organic groups coupled on the palladium(II) center—the 2-methylnaphthalenyl group and the group from the organic halide—form a new carbon-carbon bond and are expelled from the palladium complex. libretexts.orglibretexts.org This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. For reductive elimination to occur, the two organic ligands must be in a cis orientation to each other on the palladium center. libretexts.org

A generalized catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction

The choice of ligands and bases significantly impacts the efficiency and mechanism of palladium-catalyzed cross-coupling reactions involving this compound.

Ligands: Phosphine-based ligands are commonly employed and play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and promoting the desired reaction pathway. uwindsor.ca The steric and electronic properties of the ligands can affect the rates of oxidative addition and reductive elimination. For instance, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition but may slow down reductive elimination. Conversely, bulky ligands can promote reductive elimination. The use of specific ligands can also prevent undesirable side reactions, such as the exchange of aryl groups between the palladium center and the phosphine ligand. uwindsor.ca

Bases: The base is essential for the transmetalation step in the Suzuki-Miyaura coupling. youtube.comacs.org It activates the boronic acid by forming a boronate anion, which is more nucleophilic and readily transfers its organic group to the palladium center. youtube.com Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and nature of the base can influence the reaction rate and the occurrence of side reactions like protodeboronation. nih.gov In some cases, weak bases can be employed, particularly when using more reactive organoboron compounds or in the presence of co-catalysts. acs.orgnih.gov

Factor Influence on Reaction Mechanism Examples
Ligands Stabilize the palladium catalyst, influence rates of oxidative addition and reductive elimination, prevent side reactions. uwindsor.caTriphenylphosphine (PPh₃), Tris(o-tolyl)phosphine, Buchwald ligands
Bases Activate the boronic acid for transmetalation by forming a more nucleophilic boronate species. youtube.comSodium carbonate (Na₂CO₃), Potassium phosphate (B84403) (K₃PO₄), Sodium hydroxide (B78521) (NaOH)

Computational studies, often employing Density Functional Theory (DFT), have provided valuable insights into the energetics and transition states of the elementary steps in the Suzuki-Miyaura reaction. nih.gov These studies help to elucidate the detailed mechanisms and predict the influence of various factors on the reaction outcome.

For the transmetalation step, computational models have explored different pathways, including those involving monomeric and dimeric palladium species. nih.gov The calculations can help to determine the activation barriers for different proposed mechanisms, thereby identifying the most likely reaction pathway. For example, computational studies have been used to compare the energetics of pathways where the boronic ester transmetalates directly versus those that require prior hydrolysis. nih.gov

The energy profiles for the reaction can be calculated, identifying the relative energies of reactants, intermediates, transition states, and products. nih.gov This information is crucial for understanding the rate-determining step of the reaction and for designing more efficient catalytic systems.

Mechanistic Aspects of Hydrolysis and Protodeboronation in Arylboronic Acids

Arylboronic acids, including this compound, are susceptible to hydrolysis and protodeboronation, which are often competing and detrimental side reactions in cross-coupling processes. nih.gov

Hydrolysis: Boronic acids can exist in equilibrium with their corresponding boronic esters. The hydrolysis of boronic esters to the parent boronic acid can be a significant process, especially under the basic conditions often used in Suzuki-Miyaura couplings. ed.ac.uknih.gov The rate of hydrolysis is dependent on the specific diol used for esterification and the pH of the reaction medium. nih.gov

Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of the corresponding arene (in this case, 2-methylnaphthalene) and boric acid. nih.gov This reaction consumes the boronic acid reagent and reduces the yield of the desired cross-coupling product. Protodeboronation is often base-catalyzed and proceeds via the more reactive arylboronate anion. ed.ac.uk The rate of protodeboronation is highly dependent on the electronic nature of the aryl group, with electron-deficient arylboronic acids often being more susceptible. acs.orgacs.org Studies have identified multiple pathways for protodeboronation, including concerted proton transfer and pathways involving transient aryl anions for highly electron-deficient systems. acs.orgacs.org

The stability of arylboronic acids towards protodeboronation can be a critical factor in the success of a cross-coupling reaction. Strategies to mitigate this side reaction include the use of boronic esters as "slow-release" sources of the boronic acid or employing specific catalytic systems that operate under milder conditions. ed.ac.uk

Side Reaction Description Influencing Factors
Hydrolysis Conversion of a boronic ester to the corresponding boronic acid. ed.ac.uknih.govpH, nature of the diol in the ester. nih.gov
Protodeboronation Cleavage of the C-B bond and replacement with a C-H bond. nih.govpH, electronic properties of the aryl group, base concentration. ed.ac.ukacs.orgacs.org

Isotopic Labeling Studies for Reaction Pathway Determination

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanistic pathways. In the context of palladium-catalyzed cross-coupling reactions, isotopic labeling can be used to elucidate the details of steps like oxidative addition, transmetalation, and reductive elimination.

For instance, by using a substrate labeled with a stable isotope such as ¹³C, the fate of that specific carbon atom can be followed throughout the reaction sequence. This can confirm whether a particular bond is broken or formed in a specific step. Kinetic Isotope Effect (KIE) studies, where the rate of reaction with a labeled substrate is compared to the rate with an unlabeled substrate, can provide information about the rate-determining step and the nature of the transition state. acs.org For example, a significant KIE for the carbon atom attached to the boron in this compound during the transmetalation step would suggest that the C-B bond is being significantly altered in the transition state of that step.

While specific isotopic labeling studies on this compound are not detailed in the provided context, this methodology is a cornerstone for mechanistic elucidation in the broader field of organometallic catalysis and cross-coupling reactions. osti.gov

Applications of 2 Methylnaphthalene 4 Boronic Acid As a Building Block in Advanced Organic Synthesis

Modular Construction of Complex Polycyclic Aromatic Architectures

The most prominent application for a compound like 2-Methylnaphthalene-4-boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. berkeley.eduwikipedia.org This reaction is a cornerstone of modern synthesis, enabling the precise formation of C-C bonds between aryl partners. Naphthalene (B1677914) boronic acids are frequently used to synthesize larger polycyclic aromatic hydrocarbons (PAHs) and substituted biaryls, which are scaffolds of interest in materials science and medicinal chemistry. frontierspecialtychemicals.comchemicalbook.com

By reacting this compound with various aryl halides (e.g., bromobenzene, iodobenzene, or more complex halogenated aromatics), chemists can systematically build extended π-conjugated systems. For instance, coupling with a phenyl halide would yield a phenylnaphthalene derivative. chemicalbook.com The reaction is highly modular, allowing for the introduction of a wide array of substituents and functional groups by choosing the appropriate coupling partner. researchgate.net

Representative Suzuki-Miyaura Coupling Reaction Below is a table representing a typical Suzuki-Miyaura reaction, illustrating how a naphthalene boronic acid could be used to form a biaryl compound.

This modularity is crucial for creating tailored molecular architectures with specific electronic or physical properties. The methyl group on the naphthalene ring of the title compound could also influence the resulting molecule's solubility and solid-state packing.

Integration into Functional Molecules and Advanced Materials

The unique combination of a naphthalene scaffold and a boronic acid functional group makes this compound a prime candidate for incorporation into a variety of functional materials.

Polycyclic aromatic hydrocarbons are fundamental components of organic electronic materials used in devices like organic light-emitting diodes (OLEDs). nih.govresearchgate.net The naphthalene core is a well-known chromophore, and extending its conjugation through reactions like Suzuki coupling can tune its photophysical properties, such as its absorption and emission wavelengths.

The boronic acid function allows the 2-methylnaphthalene (B46627) unit to be incorporated as a building block into larger, conjugated molecules or polymers designed for electronic applications. acs.org For example, it could be coupled with electron-deficient aromatic systems to create donor-acceptor molecules with specific HOMO-LUMO energy gaps, a key parameter in designing materials for organic semiconductors and OLED emitters. acs.orgwikipedia.org While specific studies on this compound are lacking, the general strategy of using substituted naphthalene boronic acids to build materials for blue-emitting OLEDs has been demonstrated with its isomers. scientificlabs.com

Boronic acids are powerful tools in supramolecular chemistry and crystal engineering. The -B(OH)₂ group is an excellent hydrogen bond donor and can form robust, dimeric structures through O-H···O hydrogen bonds. nih.gov This predictable self-assembly can be used to control the arrangement of molecules in the solid state.

Furthermore, the boron atom in a boronic acid is a Lewis acid, capable of forming dative covalent bonds with Lewis basic sites, such as the nitrogen atoms in pyridyl ligands. nih.gov This interaction is increasingly used to construct complex and stable supramolecular architectures, including coordination polymers, cages, and gels. nih.govsigmaaldrich.com Research on other aryl boronic acids has shown that they can self-assemble with di-pyridyl linkers to form well-defined H-shaped or tweezer-like complexes capable of hosting guest molecules. nih.gov The planar, aromatic surface of the naphthalene moiety in this compound would be particularly suited for participating in π-π stacking interactions within such assemblies, further guiding the final structure. nih.gov

Boronic acid-functionalized polymers are a class of "smart" materials that can respond to external stimuli. mdpi.com There are two primary routes to incorporate a unit like this compound into a polymer. The first involves synthesizing a monomer that has two reactive sites, for example, by adding another polymerizable group to the naphthalene ring, and then carrying out polymerization. capes.gov.brresearchgate.net

The second, more common method is to graft the boronic acid onto a pre-existing polymer backbone. nih.gov Polymers containing boronic acids are particularly noted for their ability to form reversible covalent bonds with diols, such as sugars. This interaction can be used to create sensors for glucose or to build hydrogels whose properties (e.g., swelling or shrinking) change in the presence of specific carbohydrates. rsc.org The dynamic nature of the boronic ester bond also imparts self-healing and recyclable properties to cross-linked polymer materials. mdpi.com Naphthalene-based polymers have also been synthesized and used as supports for catalysts. nih.gov

Synthetic Routes to Bioactive Molecular Scaffolds

The naphthalene framework is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. frontierspecialtychemicals.comnih.gov The boronic acid group serves as a critical synthetic handle for building these complex targets via cross-coupling reactions. ontosight.ai For example, a key step in the synthesis of a complex natural product or a drug candidate might involve a Suzuki reaction to install the naphthalene moiety from a precursor like this compound.

Beyond its role as a synthetic intermediate, the boronic acid group is itself a key pharmacophore. nih.gov It is known to act as a transition-state analogue inhibitor of serine proteases, a class of enzymes implicated in many diseases. nih.govnih.gov The drug Bortezomib, a potent proteasome inhibitor used in cancer therapy, famously contains a boronic acid warhead. researchgate.net Researchers have developed other non-peptidic, naphthalene-based boronic acids as proteasome inhibitors, demonstrating the potential for this class of compounds in medicinal chemistry. nih.gov The synthesis of novel boronic acid derivatives for evaluation as anticancer, antimicrobial, or anti-inflammatory agents is an active area of research. nih.govnih.gov

Table of Chemical Compounds

Computational and Theoretical Investigations of 2 Methylnaphthalene 4 Boronic Acid

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are used to investigate the ground-state properties of molecules by calculating the electron density. nih.gov This approach allows for the determination of various molecular properties, including optimized geometry, electronic energies, and the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.

While specific DFT studies on 2-Methylnaphthalene-4-boronic acid are not readily found in the surveyed literature, the methodology has been extensively applied to its parent aromatic system, naphthalene (B1677914). nih.govsamipubco.comsamipubco.comresearchgate.net These studies provide a template for how the electronic structure of this compound would be investigated. For instance, DFT calculations on naphthalene have determined its HOMO-LUMO gap and analyzed its bonding characteristics through Natural Bond Orbital (NBO) analysis. samipubco.comsamipubco.com

For this compound, DFT calculations would be employed to understand the electronic influence of the methyl and boronic acid substituents on the naphthalene core. The methyl group is an electron-donating group, which would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. Conversely, the boronic acid group has an empty p-orbital on the boron atom, making it an electron-accepting group and a Lewis acid. DFT would quantify these effects, providing values for atomic charges, orbital energies, and the molecular electrostatic potential map, which would highlight the electron-rich and electron-poor regions of the molecule.

Table 1: Illustrative DFT-Calculated Electronic Properties of Naphthalene

This interactive table presents theoretical electronic property data for naphthalene, which serves as a foundational model for understanding the properties of its derivatives like this compound. The data is based on various DFT and HF methods. samipubco.comsamipubco.com

Basis SetMethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
aug-cc-pVQZDFT-6.13-1.384.75
6-31GDFT-5.82-1.114.71
VariousTD-DFT--4.74
VariousHF---

Note: This data is for the parent compound, naphthalene, and is provided for illustrative purposes. Specific values for this compound would require dedicated calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for mapping out the energetic landscapes of chemical reactions, including the identification of intermediates and transition states. rsc.org For boronic acids, these studies can elucidate the mechanisms of key reactions such as Suzuki-Miyaura cross-coupling, amidation, and protodeboronation.

Theoretical studies on arylboronic acid-catalyzed amidation reactions, for example, have shown that the formation of an acyloxyboronic acid intermediate is a crucial but thermodynamically unfavorable step, highlighting the necessity of removing water to drive the reaction forward. nih.gov The rate-determining step in this process was identified as the cleavage of the C-O bond in a tetracoordinate acyl boronate intermediate. nih.gov

In the context of this compound, computational modeling could be used to:

Investigate the mechanism of its participation in Suzuki-Miyaura cross-coupling reactions, detailing the oxidative addition, transmetalation, and reductive elimination steps.

Model the transition states for its reactions, providing insights into the activation barriers and reaction kinetics.

Understand the role of solvents and catalysts in modulating the reaction pathways.

The electrophilic nature of the boron atom in boronic acids is a key factor in their reactivity, as its vacant p-orbital readily interacts with nucleophiles. mdpi.comnih.gov Computational models can quantify this electrophilicity and predict how it is influenced by the methyl group and the naphthalene ring system in this compound.

Predictive Approaches for Novel Reactivity and Selectivity

A burgeoning area of computational chemistry is the development of predictive models for chemical reactivity and selectivity, often leveraging machine learning and algorithms built upon mechanistic understanding. acs.orgacs.org

One such application is the in silico prediction of protodeboronation rates for boronic acids. acs.org This side reaction can be a significant issue in reactions involving boronic acids, and the ability to predict its likelihood for a given compound under various pH conditions is highly valuable for reaction planning. acs.org An algorithm has been developed based on a general mechanistic model of protodeboronation, which could be applied to this compound to predict its stability. acs.org

Furthermore, machine learning models, such as those based on the T5Chem architecture, are being developed to predict the regioselectivity of reactions like C-H borylation. acs.org These models are trained on large datasets of known reactions and can predict the most likely site of reaction on a complex molecule with high accuracy. acs.org While this is for the synthesis of boronic acids rather than their subsequent reactions, it demonstrates the power of predictive modeling. For this compound, similar predictive models could be developed to forecast its reactivity in various transformations, aiding in the design of new synthetic methodologies.

Applications of High-Level Ab Initio Methods (e.g., ONIOM) in Boronic Acid Chemistry

For large molecular systems, high-level ab initio calculations can be computationally prohibitive. The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method addresses this challenge by employing a multi-level approach. acs.orgx-mol.comresearchgate.netgaussian.com In an ONIOM calculation, the chemically active part of the molecule is treated with a high-level quantum mechanics (QM) method, while the less critical, bulky part of the system is treated with a lower-level QM method or a more computationally efficient molecular mechanics (MM) force field. acs.orggaussian.com

This QM/MM approach is particularly well-suited for studying the reactions of this compound, especially in complex environments such as:

Homogeneous Catalysis: In a reaction catalyzed by a large, ligand-supported metal complex, the boronic acid, the metal center, and the coordinating atoms of the ligand could be treated at a high QM level, while the rest of the ligand and solvent molecules are handled by a lower-level method. acs.orgx-mol.com

Enzyme Catalysis: If this compound is acting as an inhibitor or substrate for an enzyme, the active site, including the boronic acid and key amino acid residues, can be modeled with high accuracy, while the remainder of the protein is treated with MM. nih.gov

ONIOM has been successfully used to study the mechanism of Suzuki-Miyaura cross-coupling reactions and imine boration, demonstrating its utility in understanding reactions involving boronic acids. acs.orgx-mol.com The method allows for the inclusion of the steric and electronic effects of large substituents without incurring the full computational cost of a high-level calculation on the entire system. acs.org

Future Research Perspectives for 2 Methylnaphthalene 4 Boronic Acid

Innovations in Sustainable Synthesis and Catalysis

The development of environmentally benign and efficient synthetic routes to 2-Methylnaphthalene-4-boronic acid and its derivatives is a primary area of future research. A major focus will be on moving away from traditional, often harsh, synthetic methods towards more sustainable alternatives.

A key area of innovation lies in the catalytic C-H borylation of 2-methylnaphthalene (B46627). This approach, which involves the direct conversion of a carbon-hydrogen bond to a carbon-boron bond, is highly atom-economical. Future research will likely concentrate on the development and optimization of catalysts for this transformation. Iridium and rhodium-based catalysts have shown promise in the borylation of aromatic compounds and will be key candidates for achieving high regioselectivity in the borylation of 2-methylnaphthalene to yield the desired 4-isomer.

Furthermore, electrochemical and photochemical methods for the synthesis of arylboronic acids are gaining traction. These techniques can often be performed under mild conditions without the need for stoichiometric reagents, thus reducing waste. The application of these green methodologies to the synthesis of this compound is a promising avenue for future investigation.

Decarboxylative borylation of corresponding naphthalene (B1677914) carboxylic acids also presents a viable and sustainable synthetic strategy. This method uses readily available carboxylic acids as starting materials and offers an alternative to traditional organometallic routes.

Sustainable Synthesis MethodPotential Catalyst/ConditionKey Advantages
Catalytic C-H BorylationIridium or Rhodium complexesHigh atom economy, direct functionalization
Electrochemical SynthesisUndivided cell, sacrificial anodeMild conditions, avoids hazardous reagents
Photoredox CatalysisOrganic dyes, visible lightUses light as a renewable energy source
Decarboxylative BorylationTransition metal catalystsUtilizes readily available starting materials

Exploration of Unprecedented Chemical Transformations and Functionalizations

Beyond its role in the well-established Suzuki-Miyaura cross-coupling reaction, future research will aim to unlock new chemical transformations and functionalizations of this compound. This will expand its utility as a synthetic building block.

One area of intense interest is the development of novel cross-coupling reactions. While palladium catalysts are standard for Suzuki-Miyaura reactions, the use of more abundant and less expensive metals like nickel and copper is a key research direction. The exploration of Ni-catalyzed cross-coupling reactions of this compound with a wider range of electrophiles will be a significant focus.

Furthermore, the development of methods for the late-stage functionalization of complex molecules using this compound is a high-priority area. This would allow for the introduction of the 2-methylnaphthyl moiety into drug candidates or advanced materials at a late stage of the synthesis, enabling the rapid generation of analogues for structure-activity relationship studies.

The synthesis of novel heterocyclic compounds using this compound as a precursor is another exciting frontier. Reactions that involve the boron functionality in ring-forming cascades could lead to the discovery of new molecular scaffolds with interesting biological or material properties.

High-Throughput Screening and Automation in Synthesis Development

To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) and automated synthesis methodologies will be indispensable. These technologies allow for the rapid testing of a large number of reaction conditions or the synthesis of extensive compound libraries.

Future research will involve the use of HTS to optimize the conditions for the synthesis of this compound itself, as well as for its subsequent cross-coupling reactions. This will include the screening of large libraries of catalysts, ligands, solvents, and bases to identify the optimal combination for a given transformation, leading to higher yields and purities.

Automated flow synthesis represents another key area of development. The use of continuous flow reactors for the synthesis and functionalization of this compound can offer significant advantages over traditional batch chemistry, including improved safety, scalability, and reproducibility. The development of automated flow platforms for the synthesis of libraries of derivatives of this compound will be a major enabler for its application in drug discovery and materials science.

TechnologyApplication in this compound ResearchExpected Outcome
High-Throughput ScreeningOptimization of catalytic reactions (e.g., Suzuki-Miyaura)Identification of optimal reaction conditions for yield and selectivity
Automated SynthesisGeneration of libraries of this compound derivativesRapid exploration of chemical space for new applications
Flow ChemistryContinuous and scalable synthesis of this compoundImproved process control, safety, and efficiency

Interdisciplinary Research Integrating Naphthalene Boronic Acids

The unique photophysical and electronic properties of the naphthalene ring system, combined with the versatile reactivity of the boronic acid group, make this compound a prime candidate for interdisciplinary research.

In materials science, naphthalene boronic acid derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs). The naphthalene core can act as a chromophore, and by tuning the substituents on the naphthalene ring and the groups coupled to the boronic acid, the emission color and efficiency of the resulting materials can be precisely controlled. Future research will focus on the design and synthesis of novel this compound-based materials with enhanced performance for next-generation displays and lighting.

In the field of chemical biology and diagnostics, naphthalene boronic acids are being investigated as fluorescent probes and sensors. The boronic acid moiety can bind to diols, which are present in many biologically important molecules like sugars and glycoproteins. The fluorescence of the naphthalene group can change upon binding, providing a means to detect and quantify these analytes. Future work will involve the development of this compound-based sensors with high selectivity and sensitivity for specific biological targets.

Computational studies will also play an increasingly important role in guiding experimental work. Density functional theory (DFT) calculations can be used to predict the electronic properties of new materials based on this compound and to elucidate the mechanisms of its reactions, thereby accelerating the design and discovery process.

Field of ResearchApplication of this compoundResearch Goal
Materials SciencePrecursor for Organic Light-Emitting Diodes (OLEDs)Development of efficient and stable blue-emitting materials
Chemical BiologyFluorescent sensor for biologically relevant diolsCreation of selective and sensitive probes for diagnostics
Computational ChemistryMechanistic studies and property predictionRational design of new functional molecules and materials

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methylnaphthalene-4-boronic acid, and how can reaction conditions be optimized?

  • Methodology : Aryl boronic acids are typically synthesized via Miyaura borylation, where halogenated precursors (e.g., bromo- or iodo-naphthalene derivatives) react with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). For 2-methylnaphthalene derivatives, regioselective functionalization at the 4-position requires careful control of steric and electronic effects. Optimization involves screening catalysts (e.g., Pd(OAc)₂), ligands (e.g., SPhos), and solvents (e.g., DMF or THF) to improve yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral ambiguities resolved?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic scaffold and methyl substitution. The boronic acid proton signal (δ ~7-9 ppm in DMSO-d₆) is diagnostic but may require deuterated solvents to suppress exchange broadening.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
  • X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemical ambiguities and confirms boronic acid geometry.
  • Cross-Validation : Compare data with computational predictions (e.g., ChemSpider, NIST Chemistry WebBook) and literature analogs (e.g., 4-Methoxyphenylboronic acid in ) .

Advanced Research Questions

Q. How can conflicting toxicological data on 2-Methylnaphthalene derivatives be systematically evaluated?

  • Methodology : Follow the risk-of-bias (RoB) framework outlined in and :

  • Step 1 : Assess study design rigor (e.g., randomization, allocation concealment in animal studies; see Table C-7 in ).
  • Step 2 : Extract data consistency across endpoints (e.g., dose-response curves, metabolic pathways).
  • Step 3 : Rate confidence in evidence using criteria like reproducibility (e.g., multiple independent studies) and biological plausibility.
  • Step 4 : Integrate findings using meta-analysis tools, prioritizing studies with low RoB and high statistical power .

Q. What experimental strategies are recommended for evaluating the environmental persistence and bioaccumulation potential of this compound?

  • Methodology :

  • Environmental Exposure Modeling : Use databases like TOXCENTER and PubMed with search strings targeting "Naphthalenes/pharmacokinetics" and "environmental exposure" (as in and ).
  • Bioaccumulation Assays : Measure logP (octanol-water partition coefficient) via HPLC or shake-flask methods.
  • Degradation Studies : Monitor hydrolysis rates under varying pH and UV exposure. Reference Safety Data Sheets (e.g., ) for handling guidelines to avoid contamination .

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions, and what factors influence catalytic efficiency?

  • Methodology :

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient aryl partners.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DME) to enhance boronic acid solubility.
  • Base Compatibility : Cs₂CO₃ or K₃PO₄ minimizes protodeboronation.
  • Real-Time Monitoring : Track reaction progress via TLC or GC-MS to adjust stoichiometry or temperature .

Q. What approaches are used to study interactions between this compound and biomolecules (e.g., proteins, nucleic acids)?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with diol-containing biomolecules (e.g., ribose in RNA).
  • Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics using functionalized sensor chips.
  • Fluorescence Quenching Assays : Monitor conformational changes in proteins (e.g., albumin) upon boronic acid binding .

Data Analysis and Validation

Q. How can computational tools aid in resolving ambiguities in spectral data for this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Predict NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data.
  • Database Cross-Referencing : Validate MS/MS fragmentation patterns against NIST WebBook entries ( ) or ChemSpider ( ).
  • Machine Learning : Apply platforms like ACD/Labs Percepta ( ) to predict physicochemical properties (e.g., pKa, solubility) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.